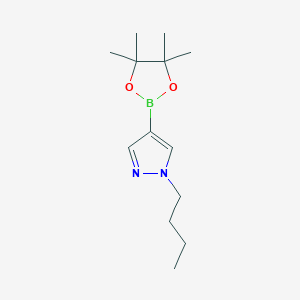
2-(2,6-Dichloro-3-fluorophenyl)-2-oxoacetic acid
Overview
Description
2,6-Dichloro-3-fluoroacetophenone is an aryl fluorinated building block . It may be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .
Synthesis Analysis
2,6-Dichloro-3-fluoroacetophenone may be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-fluoroacetophenone is C8H5Cl2FO .Chemical Reactions Analysis
2,6-Dichloro-3-fluoroacetophenone may be used in the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .Physical And Chemical Properties Analysis
2,6-Dichloro-3-fluoroacetophenone has a boiling point of 255 °C, a density of 1.403 g/mL at 25 °C, and a refractive index of n20/D 1.529 .Scientific Research Applications
Reactivity and Spectral Analysis
- A comparative DFT study on halogen-substituted phenylacetic acids, including compounds similar to "2-(2,6-Dichloro-3-fluorophenyl)-2-oxoacetic acid", explored their reactivity, acidity, and vibrational spectra. The study showed that the halogenation affects the molecule's reactivity and spectral properties, providing insights into how modifications in halogen content influence chemical behavior and potential applications in synthesis and material science (Srivastava et al., 2015).
Biotransformation
- Research on glutathione transferase Zeta's role in catalyzing the biotransformation of halogenated acetic acids, including molecules structurally related to "this compound", revealed pathways for detoxification and degradation. This study underscores the enzyme's importance in environmental detoxification and therapeutic applications for managing lactic acidosis (Tong et al., 1998).
Synthesis and Anticancer Activity
- The synthesis and in vitro anticancer activity of derivatives of "this compound" were investigated, providing a methodological foundation for developing potential therapeutic agents. The research highlights the compound's utility as a precursor in synthesizing molecules with possible anticancer properties (Liu Ying-xiang, 2007).
Conductance Study
- A conductance study on substituted benzoic acids, including structures related to "this compound", in propylene carbonate was conducted. This research offers valuable data on the behavior of acids in non-aqueous solvents, which is critical for applications in electrochemistry and materials science (Srivastava & Mukherjee, 1983).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FO3/c9-3-1-2-4(11)6(10)5(3)7(12)8(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUMRYRMXUAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)



![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)


methanol](/img/structure/B1528199.png)
